molecular formula C14H13F3N2 B1331730 N*1*-Benzyl-4-trifluoromethyl-benzene-1,2-diamine CAS No. 66315-44-4

N*1*-Benzyl-4-trifluoromethyl-benzene-1,2-diamine

Cat. No.: B1331730
CAS No.: 66315-44-4
M. Wt: 266.26 g/mol
InChI Key: UAUSRDXUDXPKCZ-UHFFFAOYSA-N
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Description

N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine is an organic compound with the molecular formula C14H13F3N2 It is characterized by the presence of a benzyl group attached to a benzene ring that also contains trifluoromethyl and diamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a reduction process. For instance, a Friedel-Crafts acylation can be performed using an acyl chloride and a Lewis acid catalyst like aluminum chloride. The resulting acylated product is then reduced to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine may involve large-scale batch reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but lacks the benzyl group.

    2-(Trifluoromethyl)benzene-1,4-diamine: Different position of the trifluoromethyl group and diamine groups.

    N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine: Contains additional trifluoromethyl groups

Uniqueness

N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine is unique due to the combination of its benzyl, trifluoromethyl, and diamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-N-benzyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,19H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUSRDXUDXPKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351252
Record name N~1~-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66315-44-4
Record name N~1~-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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